N-(Benzyloxycarbonyl)-5-nitrilo-norvaline
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Overview
Description
N-(Benzyloxycarbonyl)-5-nitrilo-norvaline: is a synthetic amino acid derivative characterized by its unique chemical structure, which includes a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of norvaline, along with a nitrilo group. This compound is primarily used in organic synthesis and peptide chemistry due to its ability to protect amino groups during chemical reactions.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of norvaline with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of 0°C to room temperature.
Industrial Production Methods:
On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity.
Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitrilo group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrilo group can be reduced to form an amine.
Substitution: The benzyloxycarbonyl group can be removed using hydrogenation or other deprotection methods.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromic acid.
Reduction: Typical reagents are lithium aluminum hydride or catalytic hydrogenation.
Substitution: Hydrogen gas and palladium on carbon (Pd/C) are often used for deprotection.
Major Products Formed:
Oxidation products include norvaline derivatives with carboxylic acid functionalities.
Reduction products include norvaline derivatives with free amine groups.
Substitution products include unprotected norvaline.
Chemistry:
Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
Employed in the synthesis of complex organic molecules and natural products.
Biology:
Utilized in the study of enzyme mechanisms and inhibition.
Applied in the design of peptide-based drugs and biomolecules.
Medicine:
Investigated for its potential use in drug delivery systems.
Explored for its role in the development of therapeutic peptides.
Industry:
Employed in the production of biologically active compounds.
Used in the manufacturing of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its ability to protect amino groups during chemical reactions. The benzyloxycarbonyl group acts as a temporary shield, preventing unwanted reactions with other functional groups. Once the desired reactions are complete, the protecting group can be removed under specific conditions, revealing the free amino group.
Molecular Targets and Pathways:
The compound interacts with enzymes and other biomolecules that recognize amino groups.
It is involved in pathways related to peptide bond formation and modification.
Comparison with Similar Compounds
N-tert-butoxycarbonyl (Boc)-norvaline: Another common protecting group used in peptide synthesis.
N-benzyloxycarbonyl (Cbz)-valine: Similar to the compound but with valine instead of norvaline.
Uniqueness:
N-(Benzyloxycarbonyl)-5-nitrilo-norvaline is unique due to its nitrilo group, which provides additional reactivity and versatility compared to other protecting groups.
Its ability to undergo various chemical transformations makes it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
(2S)-4-cyano-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7,9H2,(H,15,18)(H,16,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZHTZSSDTXKME-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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